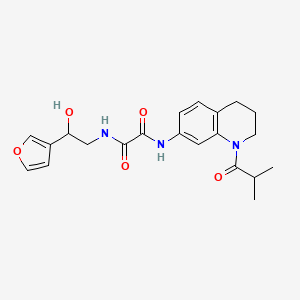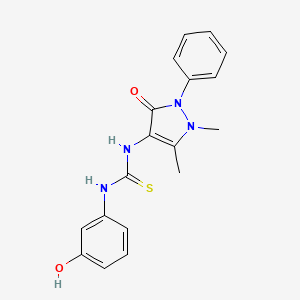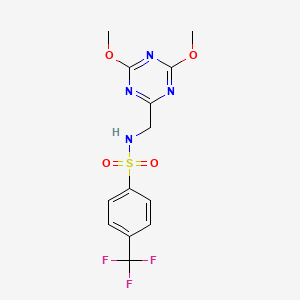![molecular formula C22H25N5O2S B2828800 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 899217-65-3](/img/structure/B2828800.png)
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound, as part of the triazoloquinazolinone family, has been the focus of several synthetic strategies aimed at exploring its potential in various biological and chemical contexts. For example, the preparation of triazoloquinazolinium betaines has been reported, highlighting the versatility of the quinazolinone nucleus in synthesizing a wide range of derivatives through molecular rearrangements and interactions with different reagents (Crabb et al., 1999). This underscores the chemical flexibility and potential utility of compounds within this class in various applications, ranging from materials science to pharmaceuticals.
Antimicrobial and Antihistaminic Activities
The triazoloquinazolinone derivatives have been explored for their biological activities, including antimicrobial and antihistaminic effects. For instance, novel 4-butyl-1-substituted-4H-triazoloquinazolin-5-ones were synthesized and demonstrated significant in vivo H(1)-antihistaminic activity, suggesting potential utility in treating allergic conditions with minimal sedative effects (Alagarsamy et al., 2008). Moreover, the antimicrobial activities of novel triazole derivatives highlight their potential as therapeutic agents against various bacterial and fungal strains, indicating a broad spectrum of applicability in addressing infectious diseases (Bektaş et al., 2010).
Anticancer Activity
The anticancer properties of triazoloquinazolinone derivatives have also been investigated, with specific focus on their ability to inhibit cancer cell proliferation. A series of derivatives were synthesized and evaluated for their efficacy against different cancer cell lines, revealing some compounds with significant cytotoxic effects (Reddy et al., 2015). This suggests that modifications to the triazoloquinazolinone scaffold can yield potent anticancer agents, opening avenues for the development of new therapeutic options.
Herbicidal Activity
Research has also explored the use of triazoloquinazolinone derivatives in agriculture, particularly as herbicides. Compounds synthesized within this class have shown excellent herbicidal activity at low application rates against a broad spectrum of vegetation, indicating their potential as effective agrochemicals (Moran, 2003).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)11-12-23-20-18-7-5-6-8-19(18)27-21(24-20)22(25-26-27)30(28,29)17-10-9-15(3)16(4)13-17/h5-10,13-14H,11-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVHDNLCVBQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)



![8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2828727.png)
![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)
![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2828730.png)
![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)
![phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2828734.png)


![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)
![1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2828740.png)